N-(2-furylmethyl)-N'-(2-methoxyethyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
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Overview
Description
1-[(FURAN-2-YL)METHYL]-1-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(2-METHOXYETHYL)THIOUREA is a complex organic compound that features a combination of furan, indole, and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(FURAN-2-YL)METHYL]-1-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(2-METHOXYETHYL)THIOUREA typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the furan and thiourea groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(FURAN-2-YL)METHYL]-1-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(2-METHOXYETHYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the furan and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or indole rings.
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-1-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(2-METHOXYETHYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-1-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(2-METHOXYETHYL)THIOUREA involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(FURAN-2-YL)METHYL]-1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-(2-METHOXYETHYL)THIOUREA
- 1-[(FURAN-2-YL)METHYL]-1-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3-(2-METHOXYETHYL)THIOUREA
Uniqueness
1-[(FURAN-2-YL)METHYL]-1-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(2-METHOXYETHYL)THIOUREA is unique due to the specific combination of furan, indole, and thiourea moieties, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H27N3O3S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
InChI |
InChI=1S/C21H27N3O3S/c1-15-18(19-13-16(26-3)6-7-20(19)23-15)8-10-24(14-17-5-4-11-27-17)21(28)22-9-12-25-2/h4-7,11,13,23H,8-10,12,14H2,1-3H3,(H,22,28) |
InChI Key |
OJZKQLYGRMJTDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NCCOC |
Origin of Product |
United States |
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